molecular formula C23H16N2O B2636263 3-(4-Methylphenyl)-1-phenylindeno[2,3-D]pyrazol-4-one CAS No. 1020252-53-2

3-(4-Methylphenyl)-1-phenylindeno[2,3-D]pyrazol-4-one

Cat. No.: B2636263
CAS No.: 1020252-53-2
M. Wt: 336.394
InChI Key: QNWYOLGAFPJQCK-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)-1-phenylindeno[2,3-D]pyrazol-4-one is a useful research compound. Its molecular formula is C23H16N2O and its molecular weight is 336.394. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition and Antimicrobial Applications

Pyrazole and pyrazolone derivatives, including those structurally similar to 3-(4-Methylphenyl)-1-phenylindeno[2,3-D]pyrazol-4-one, have been synthesized and evaluated for their efficiency as corrosion inhibitors for copper alloy dissolution in basic media. These compounds showed high efficacy in preventing the dissolution of copper, highlighting their potential as corrosion inhibitors. Additionally, these compounds exhibited significant antibacterial activities against gram-positive and gram-negative bacteria, surpassing conventional bactericide agents in effectiveness. This suggests their potential application in antimicrobial coatings or treatments (Sayed et al., 2018).

Pharmaceutical Potential and Reactivity Studies

Another study focused on the synthesis and spectroscopic study of pyrazole derivatives, including detailed computational evaluation of their reactivity and pharmaceutical potential. Through computational techniques such as density functional theory (DFT) calculations, molecular dynamics (MD) simulations, and molecular docking, insights were gained into the reactive properties of these compounds. The research proposed potential inhibitory activities against specific human enzymes, suggesting their development as new drug candidates (Thomas et al., 2018).

Green Chemistry in Synthesis

The pursuit of environmentally friendly synthetic methods has led to the development of "green" chemistry approaches for synthesizing pyrano[2,3-c]pyrazoles, which are known for their broad biological activity. A study demonstrated the synthesis of these compounds under solvent-free conditions or in minimal amounts of water, utilizing non-toxic bases. This method not only reduces the environmental impact but also improves the efficiency and cost-effectiveness of the synthesis process, which could be applied to the production of related compounds like this compound (Ilovaisky et al., 2014).

Properties

IUPAC Name

3-(4-methylphenyl)-1-phenylindeno[1,2-c]pyrazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O/c1-15-11-13-16(14-12-15)21-20-22(18-9-5-6-10-19(18)23(20)26)25(24-21)17-7-3-2-4-8-17/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNWYOLGAFPJQCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C3=C2C(=O)C4=CC=CC=C43)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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